molecular formula C42H72O15 B12382227 Hosenkoside D

Hosenkoside D

Cat. No.: B12382227
M. Wt: 817.0 g/mol
InChI Key: AKYWEEHCEBAGNO-FWNFINTESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Hosenkoside D involves the extraction and isolation from the seeds of Impatiens balsamina L. . The process typically includes:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Hosenkoside D can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed:

Comparison with Similar Compounds

  • Hosenkoside A
  • Hosenkoside B
  • Hosenkoside C
  • Hosenkoside F
  • Hosenkoside G
  • Hosenkoside K
  • Hosenkoside M

Biological Activity

Hosenkoside D is a baccharane-type glycoside derived from the plant species Impatiens balsamina. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial applications. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.

  • Mechanisms of Action :
    • Apoptosis Induction : this compound triggers programmed cell death in cancer cells, which is crucial for limiting tumor growth.
    • Inhibition of Proliferation : It has been observed to significantly reduce cell proliferation in various cancer cell lines, including those resistant to conventional therapies.
    • Signaling Pathways : The compound activates pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are critical for regulating cell survival and proliferation .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. It has demonstrated effectiveness against various pathogens, including bacteria and fungi.

  • Antibacterial Effects : In vitro studies indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : The compound has shown promise in combating fungal infections, further expanding its therapeutic applications.

Study 1: Anticancer Efficacy

A study published in Marine Drugs investigated the anticancer effects of this compound on lung cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of specific apoptotic markers. This study suggests that this compound could serve as a potential therapeutic agent for lung cancer treatment .

Study 2: Antimicrobial Applications

Another study focused on the antimicrobial properties of this compound. Researchers found that it exhibited strong inhibitory effects against a range of bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The findings support its potential use as a natural antibiotic alternative .

Data Table: Biological Activities of this compound

Activity TypeMechanism of ActionTarget CellsReferences
AnticancerInduces apoptosis, inhibits proliferationLung cancer cells (A549)
AntimicrobialInhibits growth of bacteria and fungiVarious bacterial strains
ImmunomodulatoryModulates immune responseImmune cells

Properties

Molecular Formula

C42H72O15

Molecular Weight

817.0 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H72O15/c1-21(16-43)23-8-13-42(20-53-23)15-14-40(4)22(35(42)52)6-7-27-38(2)11-10-28(57-37-34(51)32(49)30(47)25(18-45)56-37)39(3,26(38)9-12-41(27,40)5)19-54-36-33(50)31(48)29(46)24(17-44)55-36/h21-37,43-52H,6-20H2,1-5H3/t21-,22+,23-,24+,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36+,37-,38-,39-,40+,41+,42+/m0/s1

InChI Key

AKYWEEHCEBAGNO-FWNFINTESA-N

Isomeric SMILES

C[C@@H](CO)[C@@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2O)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)CO1

Canonical SMILES

CC(CO)C1CCC2(CCC3(C(C2O)CCC4C3(CCC5C4(CCC(C5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)CO1

Origin of Product

United States

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